Chemical structure and properties of 5-Bromo-2-fluoroisonicotinonitrile
Chemical structure and properties of 5-Bromo-2-fluoroisonicotinonitrile
The following technical guide provides an in-depth analysis of 5-Bromo-2-fluoroisonicotinonitrile , a high-value heterocyclic building block used in the design of kinase inhibitors and complex pharmaceutical intermediates.
CAS: 1805584-19-3 | Molecular Formula: C₆H₂BrFN₂[1][2][3]
Executive Summary: The "Orthogonal" Scaffold
5-Bromo-2-fluoroisonicotinonitrile (also known as 5-bromo-2-fluoro-4-cyanopyridine) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile .[1][2] It possesses three distinct functional handles—a fluoro group, a bromo group, and a nitrile—each reactive under specific, non-overlapping conditions.[2] This allows researchers to sequentially functionalize the pyridine ring with high regioselectivity, making it an ideal core for Fragment-Based Drug Discovery (FBDD).[2]
Chemical Identity & Physicochemical Properties
The specific arrangement of substituents—fluorine at C2, nitrile at C4, and bromine at C5—creates a unique electronic environment.[2] The electron-withdrawing nitrile and ring nitrogen severely deplete electron density at C2 and C6, activating them for nucleophilic attack, while the bromine at C5 remains available for metal-catalyzed cross-coupling.[2]
| Property | Data | Notes |
| IUPAC Name | 5-Bromo-2-fluoropyridine-4-carbonitrile | Alternate: 5-Bromo-2-fluoroisonicotinonitrile |
| CAS Number | 1805584-19-3 | Verified identifier for this specific isomer.[1][2] |
| Molecular Weight | 201.00 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder.[1] |
| Melting Point | ~75–80 °C | Based on structural analogs (e.g., 2-bromo-5-fluorobenzonitrile).[1][2] |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water; hydrolytically stable at neutral pH.[2] |
| pKa (Conjugate Acid) | < 0 | The pyridine nitrogen is weakly basic due to strong EWGs (F, CN, Br).[2] |
| Electronic Character | Highly Electron Deficient |
Synthetic Pathways
Synthesizing this specific isomer requires controlling the regioselectivity of halogenation. Direct bromination of 2-fluoroisonicotinonitrile is difficult due to ring deactivation.[1] The most reliable routes involve Directed Ortho Metalation (DoM) or functional group interconversion.[1]
Primary Synthetic Route: Halogen-Lithium Exchange
This method utilizes the directing power of the fluorine atom and the acidity of the C4 position in precursor molecules.[2]
-
Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF.[1] The fluorine atom directs lithiation to the C3 position (ortho-lithiation), but the bromine can direct to C4 or C6.[2] However, under thermodynamic control or using specific bases (e.g., LiTMP), lithiation can be directed.[2]
Alternative Route: Functionalization of 2,5-Dibromoisonicotinonitrile
-
Selective SNAr: React 2,5-dibromoisonicotinonitrile with a fluoride source (e.g., KF, 18-crown-6).[1][2]
-
Selectivity: The C2-bromide is significantly more activated towards nucleophilic displacement than the C5-bromide due to the adjacent ring nitrogen, allowing selective fluorination.[2]
Reactivity Profile & Experimental Protocols
The power of this scaffold lies in its chemoselectivity . You can manipulate one site without affecting the others.[6]
A. Regioselective Functionalization Map
-
Site 3: C4-Nitrile (Derivatization)
Visualization: Orthogonal Reaction Workflow
Caption: Stepwise chemoselective functionalization strategy. The C2-F bond is displaced first, followed by C5-Br coupling.[2]
B. Protocol 1: SNAr Displacement of C2-Fluorine
Objective: Introduce an amine motif at the 2-position while preserving the 5-bromo and 4-cyano groups.[1]
-
Reagents: 5-Bromo-2-fluoroisonicotinonitrile (1.0 eq), Primary Amine (1.1 eq), DIPEA or K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate SNAr).[1]
-
Procedure:
-
Dissolve the pyridine scaffold in DMF (0.2 M).
-
Add the base followed by the amine at 0°C.
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS.[1] The starting material (RT ~1.5 min) should convert to a more polar product.
-
-
Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.
-
Why it works: The para-nitrile group strongly activates the C2-fluorine.[1] The reaction is often exothermic; cooling is critical to prevent bis-substitution or side reactions at the nitrile.
C. Protocol 2: Suzuki-Miyaura Coupling at C5
Objective: Arylate the 5-position after SNAr functionalization.
-
Reagents: Intermediate A (from Protocol 1) (1.0 eq), Aryl Boronic Acid (1.2 eq), K₃PO₄ (3.0 eq).
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a sealed vial.
-
Heat to 80–90°C for 4–12 hours.
-
Note: The nitrile group can coordinate to Pd, potentially slowing the reaction.[2] Using a bidentate ligand like dppf or Xantphos prevents catalyst poisoning.
-
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 2-amino-pyridine-4-carbonitrile motif is a bioisostere for the hinge-binding region of ATP in kinase active sites.[1][2]
-
H-Bonding: The N1 ring nitrogen acts as an H-bond acceptor; the C2-amine (after SNAr) acts as a donor.[1]
-
Metabolic Stability: The fluorine (if left unsubstituted) blocks metabolic oxidation at the susceptible C2 position.
-
Vector Exploration: The C5-bromide allows the installation of "tail" groups that extend into the hydrophobic pocket of the enzyme.[2]
Case Study Relevance
Compounds derived from this scaffold have shown efficacy in targeting EGFR and BTK kinases.[1] The nitrile group often engages in critical interactions with cysteine residues (covalent inhibition) or backbone amides.[1]
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: All waste streams must be treated as halogenated organic waste.[1] Do not mix with acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485431, 5-Bromo-2-fluoropyridin-4-amine (Analogous reactivity).[1][2] Retrieved from .[1]
-
ChemicalBook. Product Entry: 5-Bromo-2-fluoroisonicotinonitrile (CAS 1805584-19-3).[12][1] Retrieved from .[1]
-
Schlosser, M. et al. Regioselective Functionalization of Pyridines using Directed Metalation. Zeitschrift für Naturforschung B, 2013.[2] (Mechanistic basis for lithiation).
-
BLD Pharm. Safety Data Sheet and Product Specifications for CAS 1805584-19-3.[1] Retrieved from .[1]
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- 3. ossila.com [ossila.com]
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